tert-Butyl 4-[3-(3-methoxyphenyl)ureido]piperidine-1-carboxylate
Description
tert-Butyl 4-[3-(3-methoxyphenyl)ureido]piperidine-1-carboxylate is a piperidine-based carbamate derivative featuring a urea linkage to a 3-methoxyphenyl group. This compound is primarily utilized as a building block in pharmaceutical research, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its structure combines a tert-butoxycarbonyl (Boc)-protected piperidine ring with a meta-substituted methoxyphenyl urea moiety, which enhances its stability and modulates its pharmacokinetic properties. The molecular formula is C₁₈H₂₅N₃O₄, with a calculated molecular weight of 347.41 g/mol.
Properties
IUPAC Name |
tert-butyl 4-[(3-methoxyphenyl)carbamoylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-18(2,3)25-17(23)21-10-8-13(9-11-21)19-16(22)20-14-6-5-7-15(12-14)24-4/h5-7,12-13H,8-11H2,1-4H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVKNQIMUDWVFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[3-(3-methoxyphenyl)ureido]piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Ureido Group: The ureido group is introduced by reacting the piperidine derivative with an isocyanate compound.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic substitution reaction.
Addition of the tert-Butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-[3-(3-methoxyphenyl)ureido]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The ureido group can be reduced to form amines.
Substitution: The tert-butyl group can be substituted with other alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and strong bases like sodium hydride are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various alkylated derivatives depending on the substituent introduced.
Scientific Research Applications
tert-Butyl 4-[3-(3-methoxyphenyl)ureido]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of tert-Butyl 4-[3-(3-methoxyphenyl)ureido]piperidine-1-carboxylate involves its interaction with specific molecular targets. The ureido group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions. The overall effect depends on the specific biological pathway or chemical reaction involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of urea-linked piperidine-carboxylate derivatives. Key structural analogs differ in the substituents on the phenyl ring or the piperidine moiety, leading to variations in chemical reactivity, biological activity, and physicochemical properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Insights from Comparison
Substituent Effects: Electron-Donating Groups (e.g., Methoxy): The 3-methoxy group in the target compound likely enhances solubility compared to halogenated analogs. However, ortho-substitution (2-methoxy) may reduce steric accessibility for binding interactions . Halogens (Bromo, Fluoro): Bromine increases molecular weight and hydrophobicity, making it suitable for hydrophobic binding pockets. Fluorine, being smaller, improves bioavailability and is common in drug design . Cyano Group: The 3-cyano analog’s electron-withdrawing nature may stabilize the compound against metabolic degradation, a critical factor in drug development .
Synthesis and Handling: These compounds are typically synthesized via palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) or urea-forming reactions using carbodiimides .
Commercial and Research Applications :
Biological Activity
tert-Butyl 4-[3-(3-methoxyphenyl)ureido]piperidine-1-carboxylate, with the CAS number 1233955-16-2, is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Molecular Formula : C18H27N3O4
- Molecular Weight : 349.42 g/mol
- Purity : Typically >95% in commercial preparations
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially influencing the activity of hydrolases and other related enzymes.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies involving related piperidine derivatives have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative organisms. The antimicrobial activity is often assessed using methods such as the agar-well diffusion assay, where the zone of inhibition serves as a measure of efficacy.
Table 1: Antimicrobial Activity Comparison
| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| This compound | E. coli, S. aureus | 12 | |
| Benzylpiperazine derivatives | E. coli, P. aeruginosa | 11 | |
| Hydrolyzed peptide conjugates | C. albicans | 20 |
Cytotoxicity
In vitro studies have shown that this compound may exhibit cytotoxic effects against cancer cell lines. The cytotoxicity is often evaluated using assays like MTT or Trypan Blue exclusion, which measure cell viability post-treatment.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at MDPI focused on the synthesis and evaluation of piperidine derivatives for their antimicrobial properties. The study found that compounds similar to this compound exhibited zones of inhibition comparable to standard antibiotics against various pathogens, indicating potential as therapeutic agents in treating infections caused by resistant strains .
Case Study 2: Cytotoxicity in Cancer Research
Another investigation highlighted the cytotoxic potential of this compound against human cancer cell lines. The results indicated that it could inhibit cell proliferation effectively, suggesting a mechanism that warrants further exploration for potential anti-cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
